An In-depth Technical Guide to the Chemical Properties of 2,3-dihydro-1H-carbazol-4(9H)-one
An In-depth Technical Guide to the Chemical Properties of 2,3-dihydro-1H-carbazol-4(9H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-dihydro-1H-carbazol-4(9H)-one, a tricyclic heterocyclic compound, is a significant scaffold in medicinal chemistry, notably as a key intermediate in the synthesis of various pharmaceutical agents. Its carbazole core is associated with a range of biological activities, including potent antimycobacterial properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of this compound, tailored for professionals in chemical research and drug development.
Chemical and Physical Properties
2,3-dihydro-1H-carbazol-4(9H)-one is a stable, solid organic compound. The following table summarizes its key physical and chemical properties.
| Property | Value | Reference(s) |
| CAS Number | 15128-52-6 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO | [1][3] |
| Molecular Weight | 185.22 g/mol | [1][3] |
| Appearance | Off-white to beige solid | [3] |
| Melting Point | 224-226 °C | [1] |
| Boiling Point | 386.3 ± 11.0 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO (with heating) and Methanol | [3] |
| Stability | Stable under proper storage conditions | [1] |
| Incompatibilities | Oxidizing agents | [1] |
Synthesis
The most common and effective method for the synthesis of 2,3-dihydro-1H-carbazol-4(9H)-one is the Fischer indole synthesis . This reaction involves the acid-catalyzed condensation of an arylhydrazine with a ketone or aldehyde, in this case, phenylhydrazine and 1,3-cyclohexanedione.
General Experimental Protocol: Fischer Indole Synthesis
A general procedure for the synthesis of tetrahydrocarbazoles using an ionic liquid catalyst is described below. This method offers high yields and operational simplicity.[4]
Materials:
-
Phenylhydrazine hydrochloride
-
1,3-Cyclohexanedione
-
1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] (ionic liquid catalyst)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine equivalent moles of phenylhydrazine hydrochloride and 1,3-cyclohexanedione.
-
Add the ionic liquid catalyst, [bmim(BF4)] (e.g., 20 mol%), and methanol as a solvent.
-
Reflux the reaction mixture on a water bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography using a suitable solvent system (e.g., petroleum ether: ethyl acetate, 8:2 v/v) to yield pure 2,3-dihydro-1H-carbazol-4(9H)-one.[4]
Figure 1: General workflow for the Fischer indole synthesis of 2,3-dihydro-1H-carbazol-4(9H)-one.
Reaction Mechanism: Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Formation of a phenylhydrazone from the reaction of phenylhydrazine and 1,3-cyclohexanedione.
-
Tautomerization of the phenylhydrazone to its enamine form.
-
A[5][5]-sigmatropic rearrangement (Claisen-like) under acidic conditions.
-
Loss of ammonia and subsequent cyclization to form the aromatic indole ring system.
Figure 2: Key steps in the Fischer indole synthesis mechanism.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift Ranges (ppm) |
| ¹H NMR | Aromatic protons: 7.0-8.5 (multiplets)N-H proton: 8.0-12.0 (broad singlet)Aliphatic protons (cyclohexanone ring): 2.0-3.5 (multiplets) |
| ¹³C NMR | Carbonyl carbon (C=O): 190-200Aromatic carbons: 110-155Aliphatic carbons: 20-40 |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3200-3500 (broad) |
| C=O Stretch (Ketone) | 1660-1700 (strong) |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-N Stretch | 1200-1350 |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 185.22). Fragmentation patterns would likely involve the loss of small molecules such as CO and HCN, as well as cleavage of the cyclohexanone ring.
Reactivity
2,3-dihydro-1H-carbazol-4(9H)-one exhibits reactivity characteristic of its constituent functional groups: the secondary aromatic amine, the ketone, and the electron-rich carbazole nucleus.
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N-H Acidity and Alkylation/Acylation: The nitrogen proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions.
-
Ketone Chemistry: The carbonyl group can undergo typical ketone reactions such as reduction to the corresponding alcohol, reductive amination, and condensation reactions at the alpha-position.
-
Electrophilic Aromatic Substitution: The carbazole ring is susceptible to electrophilic substitution, with the positions on the benzene ring being the most likely sites of reaction.
-
Oxidation: The compound is incompatible with strong oxidizing agents, which can lead to decomposition.[1]
Biological Activity
The carbazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[6] 2,3-dihydro-1H-carbazol-4(9H)-one and its derivatives have demonstrated notable antimycobacterial activity against Mycobacterium tuberculosis.[6][7]
Mechanism of Antimycobacterial Action
While the precise mechanism of action for 2,3-dihydro-1H-carbazol-4(9H)-one is not fully elucidated, many carbazole alkaloids are known to exert their antimycobacterial effects by interfering with essential cellular processes in the bacterium. Potential mechanisms include:
-
Inhibition of Cell Wall Synthesis: This is a common target for many antitubercular drugs.[8]
-
Interference with DNA Gyrase: Some heterocyclic compounds inhibit this essential enzyme, preventing DNA replication.
-
Disruption of Efflux Pumps: By inhibiting efflux pumps, the compound may increase the intracellular concentration of itself or other co-administered drugs.
Further research is required to pinpoint the specific molecular targets of 2,3-dihydro-1H-carbazol-4(9H)-one in Mycobacterium tuberculosis.
Figure 3: Potential antimycobacterial mechanisms of action for carbazole derivatives.
Conclusion
2,3-dihydro-1H-carbazol-4(9H)-one is a versatile chemical intermediate with significant potential in the development of new therapeutic agents, particularly for the treatment of tuberculosis. This guide has summarized its core chemical properties, provided a detailed synthesis protocol, and outlined its spectroscopic characteristics and biological activity. Further investigation into its specific reactivity and mechanism of action will undoubtedly open new avenues for its application in medicinal chemistry.
References
- 1. 2,3-Dihydro-1H-carbazol-4(9H)-one | CAS#:15128-52-6 | Chemsrc [chemsrc.com]
- 2. 15128-52-6|2,3-Dihydro-1H-carbazol-4(9H)-one|BLD Pharm [bldpharm.com]
- 3. 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one | 15128-52-6 [chemicalbook.com]
- 4. acgpubs.org [acgpubs.org]
- 5. 2,3,4,9-tetrahydro-1H-carbazol-1-one | C12H11NO | CID 285865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-tuberculosis activity and structure-activity relationships of oxygenated tricyclic carbazole alkaloids and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
